molecular formula C19H32N6O2 B3818273 N-cyclohexyl-4-(4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

N-cyclohexyl-4-(4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Cat. No.: B3818273
M. Wt: 376.5 g/mol
InChI Key: UEFXGZNUHZRFKL-GOSISDBHSA-N
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Description

“N-cyclohexyl-4-(4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide” is a complex organic compound. It contains a cyclohexyl group, a piperidine ring, a pyrrolidine ring, and a 1,2,3-triazole ring. Compounds with these functional groups are often found in pharmaceuticals and exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the triazole ring. The 1,2,3-triazole ring can be synthesized using a copper-catalyzed click reaction of azides with alkynes . The exact synthesis route would depend on the starting materials and the desired configuration of the final product .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the stereochemistry at its chiral centers. The compound’s IUPAC name suggests it has two chiral centers, one in the pyrrolidine ring and one in the piperidine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles. The amide group could be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, the presence of the amide group could allow for hydrogen bonding, potentially affecting the compound’s solubility and stability .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many compounds with a 1,2,3-triazole ring exhibit antibacterial, antimalarial, and antiviral activities . The exact mechanism would need to be determined experimentally.

Future Directions

Future research could explore the potential biological activities of this compound. Given the known activities of other compounds with similar functional groups, it could be a promising candidate for drug development .

Properties

IUPAC Name

N-cyclohexyl-4-[4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]triazol-1-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N6O2/c26-18-8-9-23(14-18)12-16-13-25(22-21-16)17-6-10-24(11-7-17)19(27)20-15-4-2-1-3-5-15/h13,15,17-18,26H,1-12,14H2,(H,20,27)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFXGZNUHZRFKL-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(CC2)N3C=C(N=N3)CN4CCC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)N2CCC(CC2)N3C=C(N=N3)CN4CC[C@H](C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-4-(4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-4-(4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-4-(4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-4-(4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
Reactant of Route 5
N-cyclohexyl-4-(4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
Reactant of Route 6
N-cyclohexyl-4-(4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

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